molecular formula C18H20N4O4 B2425253 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034373-40-3

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2425253
CAS No.: 2034373-40-3
M. Wt: 356.382
InChI Key: PGUNEFXMFHCEMZ-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is an organic compound with diverse potential applications in various scientific fields. It features a benzoxazole core fused with a pyrazole derivative, indicating a complex structure with multifaceted chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of Benzoxazole Core

    • Reactants: o-Aminophenol and formic acid.

    • Conditions: Reflux in ethanol.

    • Reaction: Cyclization to form benzoxazole.

  • Step 2: Attachment of Pyrazole Derivative

    • Reactants: Benzoxazole intermediate, 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole.

    • Conditions: Use of coupling agents like EDCI and catalytic DMAP in dichloromethane.

    • Reaction: Coupling to form the desired compound.

Industrial Production Methods

Industrially, the compound could be synthesized via batch reactors under controlled conditions, using automated processes to ensure consistent quality and yield. The key steps would involve precise temperature, solvent, and pH controls, leveraging the same reactants but scaled for mass production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation at the pyrazole ring, particularly at the methylene group attached to the pyran ring.

  • Reduction: Possible at the carbonyl group in the benzoxazole moiety.

  • Substitution: Halogenation, nitration, and sulfonation reactions can occur on the benzoxazole ring.

Common Reagents and Conditions

  • Oxidation: KMnO₄, H₂O₂ in acidic medium.

  • Reduction: NaBH₄, LiAlH₄ in an aprotic solvent like THF.

  • Substitution: For halogenation, NBS in the presence of a radical initiator.

Major Products

  • Oxidation can yield carboxylic acid derivatives.

  • Reduction can lead to alcohols.

  • Substitution reactions produce various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate for synthesizing more complex molecules, useful in organic synthesis and materials science.

Biology

Medicine

Investigated for its potential as an anti-inflammatory and anticancer agent, leveraging its ability to interact with specific molecular targets.

Industry

Utilized in the synthesis of advanced polymers and specialty chemicals due to its stable yet reactive structure.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts primarily with enzymes that have active sites suitable for binding benzoxazole and pyrazole rings. It may inhibit enzymatic activity by forming a stable complex with the active site, blocking substrate access. In the case of biological applications, the molecular pathway involves modulation of signaling pathways critical for cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Shares a similar benzoxazole core but lacks the pyrazole derivative.

  • N-(1H-pyrazol-4-yl)-2-(benzoxazol-2-yl)acetamide: Contains both functional groups but arranged differently.

Uniqueness

What sets 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide apart is its unique structural combination, providing a platform for varied chemical reactions and broad-spectrum applications across multiple scientific fields.

This article provides a deep dive into the compound, illustrating its synthetic methodologies, chemical behavior, and diverse applications. For a comprehensive understanding, further experimental data and research findings would be essential to fully explore its capabilities and potential.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c23-17(12-22-15-6-1-2-7-16(15)26-18(22)24)20-13-9-19-21(10-13)11-14-5-3-4-8-25-14/h1-2,6-7,9-10,14H,3-5,8,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUNEFXMFHCEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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